2-Methyl-4-phenyl-5-propyl-1,3-thiazole
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Overview
Description
2-Methyl-4-phenyl-5-propyl-1,3-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are five-membered aromatic rings containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Preparation Methods
The synthesis of 2-Methyl-4-phenyl-5-propyl-1,3-thiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
2-Methyl-4-phenyl-5-propyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents for these reactions include halogens, acids, and bases. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Methyl-4-phenyl-5-propyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenyl-5-propyl-1,3-thiazole involves its interaction with various molecular targets and pathways. The compound’s aromatic ring allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial cells .
Comparison with Similar Compounds
2-Methyl-4-phenyl-5-propyl-1,3-thiazole can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique substitution pattern, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C13H15NS |
---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
2-methyl-4-phenyl-5-propyl-1,3-thiazole |
InChI |
InChI=1S/C13H15NS/c1-3-7-12-13(14-10(2)15-12)11-8-5-4-6-9-11/h4-6,8-9H,3,7H2,1-2H3 |
InChI Key |
DOSPYQJLGGLGIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(S1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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